molecular formula C14H19NO4 B8065728 (R)-{[2-(tert-butoxy)-2-oxoethyl]amino}(phenyl)acetic acid

(R)-{[2-(tert-butoxy)-2-oxoethyl]amino}(phenyl)acetic acid

Cat. No.: B8065728
M. Wt: 265.30 g/mol
InChI Key: KWWMGJGYNYMSTK-GFCCVEGCSA-N
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Description

(R)-{[2-(tert-butoxy)-2-oxoethyl]amino}(phenyl)acetic acid is a chiral compound with potential applications in various fields such as pharmaceuticals, organic synthesis, and materials science. The compound’s structure includes a phenylacetic acid moiety, an amino group, and a tert-butyl ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-{[2-(tert-butoxy)-2-oxoethyl]amino}(phenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid, tert-butyl alcohol, and an appropriate amine.

    Esterification: Phenylacetic acid is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

    Amidation: The tert-butyl ester is then reacted with an amine to form the amide intermediate.

    Chiral Resolution: The racemic mixture of the amide is resolved using chiral chromatography or enzymatic methods to obtain the (2R)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amidation processes, followed by chiral resolution using high-throughput techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, to form various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the ester moiety, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Oxidized phenyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amides and esters.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (R)-{[2-(tert-butoxy)-2-oxoethyl]amino}(phenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-2-phenylacetic acid: The enantiomer of the compound, with different biological activity.

    Phenylacetic acid derivatives: Compounds with similar structural features but lacking the chiral center or tert-butyl ester.

Uniqueness

    Chirality: The (2R)-enantiomer exhibits unique biological activity compared to its (2S)-counterpart.

    Functional Groups:

Properties

IUPAC Name

(2R)-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-11(16)9-15-12(13(17)18)10-7-5-4-6-8-10/h4-8,12,15H,9H2,1-3H3,(H,17,18)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWMGJGYNYMSTK-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN[C@H](C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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